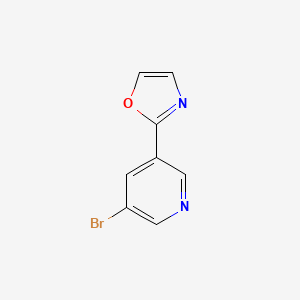

2-(5-Bromopyridin-3-yl)oxazole

説明

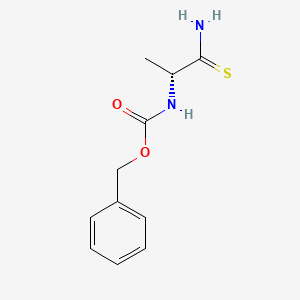

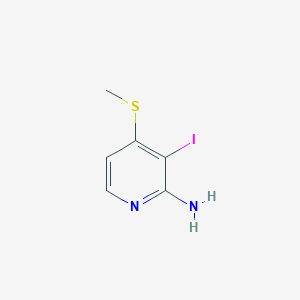

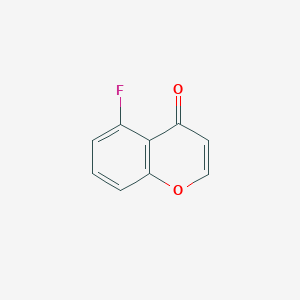

“2-(5-Bromopyridin-3-yl)oxazole” is a chemical compound with the molecular formula C8H5BrN2O and a molecular weight of 225.04 . It is a pale-yellow to yellow-brown solid .

Synthesis Analysis

The synthesis of “2-(5-Bromopyridin-3-yl)oxazole” involves the reaction of 5-Bromopicolinaldehyde with TosMIC and K2CO3 in methanol, providing a yield of 90% .Molecular Structure Analysis

The InChI code for “2-(5-Bromopyridin-3-yl)oxazole” is 1S/C8H5BrN2O/c9-7-3-6(4-10-5-7)8-11-1-2-12-8/h1-5H . This indicates that the molecule contains one bromine atom, one oxygen atom, two nitrogen atoms, and eight carbon atoms.Physical And Chemical Properties Analysis

“2-(5-Bromopyridin-3-yl)oxazole” is a pale-yellow to yellow-brown solid . It has a molecular weight of 225.04 .科学的研究の応用

Pharmacology: Antimicrobial Agents

2-(5-Bromopyridin-3-yl)oxazole derivatives have been explored for their potential as antimicrobial agents. The oxazole ring, a five-membered heterocycle containing both nitrogen and oxygen atoms, is known for its presence in compounds with significant biological activity . Modifications to the oxazole ring, such as bromination, can enhance these properties, leading to the development of new antimicrobial drugs that are effective against resistant strains of bacteria and fungi.

Material Science: Organic Electronics

In material science, particularly in the field of organic electronics, 2-(5-Bromopyridin-3-yl)oxazole serves as a building block for organic semiconductors . Its molecular structure allows for efficient charge transport, making it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where it can contribute to the development of flexible, lightweight, and energy-efficient materials.

Chemical Synthesis: Ligands for Catalysis

This compound is also valuable in chemical synthesis as a precursor for the preparation of ligands used in catalysis . The bromine atom in the molecule can undergo various cross-coupling reactions, allowing chemists to synthesize complex molecules with precision. This is particularly useful in the pharmaceutical industry for the creation of active pharmaceutical ingredients (APIs).

Analytical Chemistry: Chromatographic Analysis

In analytical chemistry, 2-(5-Bromopyridin-3-yl)oxazole can be used as a standard or reference compound in chromatographic analysis techniques such as HPLC and LC-MS . Its distinct chemical properties allow it to serve as a marker or internal standard, aiding in the identification and quantification of substances within a mixture.

Life Sciences: Biochemical Research

The biochemical applications of 2-(5-Bromopyridin-3-yl)oxazole include its use as a reagent in molecular biology and biochemistry research . It can be used to modify nucleic acids or proteins, enabling researchers to study the structure and function of these biomolecules in greater detail.

Biochemistry: Enzyme Inhibition

Lastly, in the field of biochemistry, researchers have investigated the use of oxazole derivatives as enzyme inhibitors . By binding to the active sites of enzymes, these compounds can regulate biochemical pathways, which is crucial for the development of new treatments for diseases where enzyme activity is a contributing factor.

特性

IUPAC Name |

2-(5-bromopyridin-3-yl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-7-3-6(4-10-5-7)8-11-1-2-12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOAIPNFWVDIVCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=N1)C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70730983 | |

| Record name | 3-Bromo-5-(1,3-oxazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70730983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Bromopyridin-3-yl)oxazole | |

CAS RN |

342600-96-8 | |

| Record name | 3-Bromo-5-(1,3-oxazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70730983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1507418.png)

![Potassium trifluoro[(thien-2-yl)methyl]borate](/img/structure/B1507446.png)